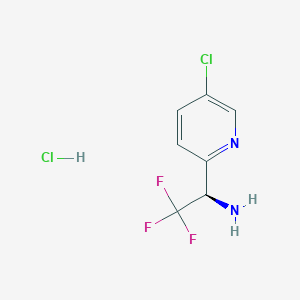
(R)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride” is a chemical compound with the following structural formula:
(R)-1-(5-Cl-pyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl
It belongs to the class of amines and contains a chiral center, denoted by the “®” configuration. The compound is notable for its unique combination of a pyridine ring, a trifluoroethyl group, and a chlorine substituent.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of ®-1-(5-chloropyridin-2-yl)ethan-1-amine with trifluoroacetic anhydride. The reaction proceeds under mild conditions and results in the formation of the desired product.
Industrial Production: In industrial settings, large-scale production typically involves the use of specialized equipment and optimized reaction conditions. The compound can be synthesized through batch or continuous processes, ensuring high yields and purity.
Análisis De Reacciones Químicas
Reactivity:
Substitution Reactions: The chlorine atom in the pyridine ring makes the compound susceptible to nucleophilic substitution reactions. Common reagents include amines, thiols, and alkoxides.
Reduction: Reduction of the trifluoroethyl group can be achieved using metal hydrides (e.g., lithium aluminum hydride). The resulting product may find applications in medicinal chemistry.
Oxidation: Oxidation of the amine moiety can lead to imine or amide formation.
Major Products: The major products formed from these reactions include various derivatives of the compound, such as amides, imines, and substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.
Fluorinated Building Block: Its trifluoroethyl group makes it valuable for constructing fluorinated organic molecules.
Drug Development: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Neuroscience: Investigated for its effects on neurotransmitter systems.
Agrochemicals: Used in the development of pesticides and herbicides.
Fine Chemicals: Employed in the synthesis of specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. In drug development, it may interact with specific receptors or enzymes, modulating biological processes. Further studies are needed to elucidate its precise targets and pathways.
Comparación Con Compuestos Similares
While there are related pyridine-based compounds, “®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride” stands out due to its trifluoroethyl group and chiral center. Similar compounds include other pyridine derivatives and fluorinated amines.
Propiedades
Fórmula molecular |
C7H7Cl2F3N2 |
|---|---|
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
(1R)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
Clave InChI |
HTPLKQGHTDEACR-FYZOBXCZSA-N |
SMILES isomérico |
C1=CC(=NC=C1Cl)[C@H](C(F)(F)F)N.Cl |
SMILES canónico |
C1=CC(=NC=C1Cl)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13047732.png)
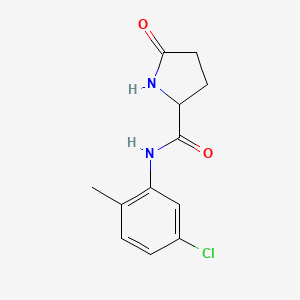
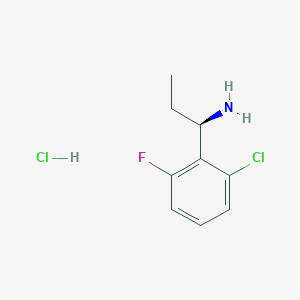
![Racemic-(4R,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13047748.png)
![9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13047751.png)

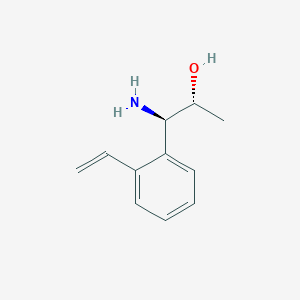
![(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047774.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13047776.png)
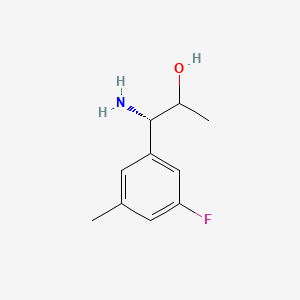


![Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13047792.png)
![2-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13047793.png)
